Cas no 1192691-11-4 (4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)

4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid structure
1192691-11-4 structure
商品名:4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS番号:1192691-11-4
MF:C13H12ClN3O2
メガワット:277.706281661987
MDL:MFCD06761727
CID:4685179

4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • MDL: MFCD06761727
    • インチ: 1S/C13H12ClN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
    • InChIKey: BIDMUIBVIOSXBB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C1C2=C(CC(C(=O)O)N1)NC=N2

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • トポロジー分子極性表面積: 78

4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB420034-10g
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; .
1192691-11-4
10g
€1330.40 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_522490-10g
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4
10g
¥21494.00 2024-08-09
A2B Chem LLC
AJ23789-10g
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4 95+%
10g
$2198.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195189-1g
4-(3-Chlorophenyl)-3h,4h,5h,6h,7h-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4 98%
1g
¥3855.00 2024-08-09
A2B Chem LLC
AJ23789-5g
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4 95+%
5g
$1591.00 2024-04-20
A2B Chem LLC
AJ23789-50g
4-(3-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4 95+%
50g
$4190.00 2024-04-20
abcr
AB420034-1 g
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4
1g
€325.00 2022-06-10
abcr
AB420034-5g
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; .
1192691-11-4
5g
€947.00 2024-04-20
abcr
AB420034-1g
4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid; .
1192691-11-4
1g
€542.30 2024-04-20
Chemenu
CM273714-1g
4-(3-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
1192691-11-4 95+%
1g
$494 2023-01-08

4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 関連文献

4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acidに関する追加情報

Introduction to Compound CAS No. 1192691-11-4: 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid

The compound with CAS No. 1192691-11-4, known as 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are heterocyclic compounds with a fused imidazole and pyridine ring system. The presence of a chlorophenyl group and a carboxylic acid functional group introduces unique chemical properties and potential biological activities.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery efforts. Researchers have explored its role in modulating various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. The imidazopyridine core is particularly interesting due to its ability to form hydrogen bonds and interact with protein surfaces, making it a promising scaffold for drug development.

The synthesis of 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves a multi-step process that typically includes the formation of the imidazopyridine ring system followed by functionalization with the chlorophenyl and carboxylic acid groups. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.

In terms of chemical properties, this compound exhibits moderate solubility in polar solvents due to the presence of the carboxylic acid group. Its stability under physiological conditions has been tested extensively, revealing that it maintains its integrity under mild acidic or basic environments. These properties are advantageous for potential pharmaceutical applications where stability and bioavailability are critical factors.

Recent research has focused on understanding the bioavailability and pharmacokinetics of this compound. Studies using animal models have shown that it demonstrates moderate absorption when administered orally and exhibits a relatively long half-life in plasma. These findings suggest that it could be suitable for chronic disease treatments where sustained levels of the drug are required.

The biological activity of 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been evaluated in various assays targeting key enzymes involved in inflammation and oxidative stress. For instance, it has shown potent inhibitory activity against cyclooxygenase (COX) enzymes at low micromolar concentrations. This suggests its potential as an anti-inflammatory agent with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its enzymatic activity studies, this compound has also been investigated for its ability to modulate cellular signaling pathways associated with cancer progression. Preclinical data indicate that it induces apoptosis in cancer cell lines by targeting specific kinases involved in cell survival pathways. These findings have sparked interest in exploring its potential as a chemotherapeutic agent or as part of combination therapies.

The structural versatility of this compound allows for further modifications to enhance its pharmacological properties. Researchers are currently exploring analogs with different substituents on the chlorophenyl ring or modifications to the imidazopyridine core to improve potency and selectivity towards specific targets.

In conclusion, 4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4 strong>,< strong >5-c strong > pyridine-6-carboxylic acid strong > represents a promising lead compound with diverse applications in drug discovery and development strong > . Its unique chemical structure strong > , coupled with recent advances in synthetic methodologies strong > , positions it as a valuable tool for addressing unmet medical needs strong > . As research continues strong > , further insights into its mechanisms of action strong > , toxicity profiles strong > , and therapeutic potential will undoubtedly emerge strong > , paving the way for its translation into clinical use.

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Amadis Chemical Company Limited
(CAS:1192691-11-4)4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
A1112117
清らかである:99%/99%
はかる:1g/10g
価格 ($):783.0/2695.0